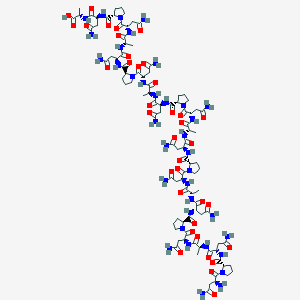

H(-Asn-Pro-Asn-Ala)6-OH

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C96H146N36O37/c1-37(110-78(150)44(26-62(99)134)116-84(156)55-13-7-19-127(55)90(162)43(97)25-61(98)133)73(145)122-50(32-68(105)140)91(163)128-20-8-14-56(128)85(157)117-45(27-63(100)135)79(151)111-38(2)74(146)123-51(33-69(106)141)92(164)129-21-9-15-57(129)86(158)118-46(28-64(101)136)80(152)112-39(3)75(147)124-52(34-70(107)142)93(165)130-22-10-16-58(130)87(159)119-47(29-65(102)137)81(153)113-40(4)76(148)125-53(35-71(108)143)94(166)131-23-11-17-59(131)88(160)120-48(30-66(103)138)82(154)114-41(5)77(149)126-54(36-72(109)144)95(167)132-24-12-18-60(132)89(161)121-49(31-67(104)139)83(155)115-42(6)96(168)169/h37-60H,7-36,97H2,1-6H3,(H2,98,133)(H2,99,134)(H2,100,135)(H2,101,136)(H2,102,137)(H2,103,138)(H2,104,139)(H2,105,140)(H2,106,141)(H2,107,142)(H2,108,143)(H2,109,144)(H,110,150)(H,111,151)(H,112,152)(H,113,153)(H,114,154)(H,115,155)(H,116,156)(H,117,157)(H,118,158)(H,119,159)(H,120,160)(H,121,161)(H,122,145)(H,123,146)(H,124,147)(H,125,148)(H,126,149)(H,168,169)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKNCMSABYHAED-DSZVNZJASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)N3CCCC3C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)N4CCCC4C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)N5CCCC5C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C6CCCN6C(=O)C(CC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C96H146N36O37 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Preparative Characterization for H Asn Pro Asn Ala 6 Oh

Solid-Phase Peptide Synthesis Strategies for Repetitive Sequences

The chemical assembly of H(-Asn-Pro-Asn-Ala)6-OH is typically achieved through Solid-Phase Peptide Synthesis (SPPS), most commonly employing the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. researchgate.netnih.govluxembourg-bio.com This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support. luxembourg-bio.com However, the repetitive nature of the -Asn-Pro-Asn-Ala- sequence categorizes it as a "difficult sequence," primarily due to the high propensity for inter-chain and intra-chain aggregation during synthesis. researchgate.netnih.govmblintl.com

Peptide chain aggregation can lead to the formation of secondary structures that render the reactive N-terminus of the growing peptide inaccessible. sigmaaldrich.com This phenomenon results in incomplete coupling and deprotection reactions, leading to lower yields and the generation of deletion sequences, which are challenging to separate from the target peptide. mblintl.comsigmaaldrich.com The specific residues in this sequence, asparagine (Asn) and proline (Pro), contribute distinct challenges. Proline's unique cyclic structure and secondary amine at the N-terminus can slow down coupling kinetics. mblintl.com Asparagine, particularly when followed by certain residues, is susceptible to a base-catalyzed side reaction forming an aspartimide, which can lead to impurities that are difficult to remove. biotage.com

To mitigate these issues, specialized techniques are often required, such as the use of resins modified with polyethylene (B3416737) glycol (PEG) to improve solvation or the incorporation of "structure-breaking" elements like pseudoproline dipeptides. researchgate.netnih.govluxembourg-bio.com

Optimization of Coupling and Deprotection Steps for this compound

Achieving a high yield of the desired full-length peptide requires careful optimization of the two key repeating steps in SPPS: coupling and deprotection.

Coupling Reaction Optimization: The formation of the amide bond between the incoming protected amino acid and the resin-bound peptide must be driven to completion. For a challenging sequence like this compound, several parameters are critical:

Reagent Concentration: Increasing the concentration of the activated amino acid and coupling reagents (e.g., to 0.5 M) can enhance reaction kinetics and improve coupling efficiency. biotage.com

Double Coupling: For sterically hindered or kinetically slow couplings, such as the amino acid following a proline residue, a "double coupling" strategy is often employed. This involves repeating the coupling step to ensure all available amino groups have reacted. biotage.com Given the repetitive nature of the sequence, this can also be beneficial for subsequent identical residues.

Monitoring: The completion of the coupling reaction is monitored using qualitative tests. The ninhydrin (B49086) (Kaiser) test is common, though it is known to give a false negative or atypical color (brownish-red) for N-terminal proline.

Deprotection Reaction Optimization: The removal of the temporary N-terminal Fmoc protecting group, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), must also be complete to avoid the formation of deletion sequences.

Reaction Time: While standard protocols may suffice for many sequences, aggregated peptides often require extended deprotection times to ensure complete removal of the Fmoc group.

Monitoring: The deprotection reaction can be quantitatively monitored in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct that is released. This allows for automated extension of the reaction time until completion.

| Parameter | Standard Protocol | Optimized Protocol for this compound | Rationale |

| Resin | Polystyrene (PS) | Polyethylene Glycol-Polystyrene (PEG-PS) | Improves solvation and reduces aggregation. researchgate.net |

| Coupling Reagent | HBTU/HOBt in DMF | HBTU/HOBt in DMF | Standard and effective aminium-based activation. |

| Amino Acid/Reagent Conc. | 0.2 M | 0.5 M | Increases reaction rate to overcome aggregation-induced slowdown. biotage.com |

| Coupling Time | 30-60 min | 2 hours or Double Coupling | Ensures completion, especially for residues coupling to Pro. biotage.com |

| Deprotection Reagent | 20% Piperidine in DMF | 20% Piperidine in DMF | Standard reagent for Fmoc removal. |

| Deprotection Time | 5-20 min | 20-30 min (or UV-monitored) | Accounts for slower diffusion of reagents into aggregated chains. |

Considerations for Large-Scale Synthesis of this compound

Transitioning the synthesis of this compound from a laboratory to an industrial scale introduces additional challenges that require careful process control and optimization. bachem.com

Aggregation: The issue of peptide aggregation is often exacerbated at larger scales due to higher concentrations and potential for non-uniform mixing. This can lead to significant decreases in yield and purity. researchgate.netchemrxiv.org Strategies such as using specialized resins or temporary synthesis tags become even more critical. researchgate.netchemrxiv.org

Solvent and Reagent Consumption: Large-scale synthesis consumes vast quantities of solvents and reagents, impacting both cost and environmental sustainability. bachem.com Process optimization to reduce the number of washing steps or to use more efficient coupling protocols is crucial.

Heat Transfer: The exothermic nature of coupling reactions can lead to localized heating within large reactor vessels, potentially increasing the rate of side reactions like racemization. Efficient heat transfer and temperature control are essential.

Process Automation: To ensure batch-to-batch consistency and high purity, large-scale synthesis relies heavily on automation and digitalization. bachem.com This allows for precise control over reaction times, reagent delivery, and real-time monitoring of critical parameters.

Downstream Processing: The purification of large quantities of crude peptide presents a significant bottleneck. The entire synthesis strategy must be designed with the final purification step in mind, aiming to minimize impurities that are difficult to separate from the final product. bachem.com

Advanced Purification Techniques for this compound

Following cleavage from the resin and removal of protecting groups, the crude synthetic peptide is a heterogeneous mixture containing the target peptide along with various impurities. Achieving the high level of purity required for biophysical studies necessitates advanced purification methodologies.

Preparative Chromatography for High-Purity Isolation

The primary technique for the purification of synthetic peptides is Preparative Reversed-Phase High-Performance Liquid Chromatography (Prep RP-HPLC) . tarosdiscovery.comlcms.cz This method separates molecules based on their hydrophobicity.

The process typically involves:

Method Development: An analytical scale RP-HPLC is first used to optimize the separation conditions, including the choice of column (commonly a C18 stationary phase), mobile phase composition (typically a gradient of acetonitrile (B52724) in water), and an ion-pairing agent like trifluoroacetic acid (TFA).

Scale-Up: The optimized analytical method is then scaled up to a preparative column with a larger diameter. The flow rate and gradient are adjusted to maintain the separation profile while accommodating a much larger sample load.

Fraction Collection: As the separated components elute from the column, they are collected into individual fractions. The collection can be triggered by UV absorbance. For enhanced precision, preparative HPLC-Mass Spectrometry (HPLC-MS) systems allow for mass-directed fraction collection, where only the fractions containing the ion corresponding to the exact mass of this compound are collected. tarosdiscovery.commicrocombichem.com This significantly improves the purity of the pooled fractions and streamlines the purification workflow. tarosdiscovery.com

| Stage | Parameter | Typical Condition |

| Column | Stationary Phase | C18 silica, 5-10 µm particle size |

| Mobile Phase A | Solvent | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Solvent | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | Elution Profile | Linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes |

| Detection | Method | UV at 214/280 nm and/or Mass Spectrometry (MS) |

| Fraction Collection | Trigger | UV signal threshold or Target Mass detection |

Assessment of Homogeneity and Purity via Advanced Spectroscopic Methods

Confirming the purity and structural integrity of the isolated this compound peptide is critical. While analytical HPLC provides a measure of purity based on chromatographic peaks, it does not confirm the identity or structural homogeneity of the main component. A suite of advanced spectroscopic methods is employed for comprehensive characterization.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm that the molecular weight of the purified peptide matches the theoretical mass of this compound, providing confirmation of its elemental composition. Tandem MS (MS/MS) can be used to fragment the peptide and confirm its amino acid sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for providing atomic-level structural information. nih.govuzh.ch A set of 2D NMR experiments can be used to assign the resonances of the peptide and confirm its covalent structure and stereochemical integrity. The dispersion of signals in an NMR spectrum is a sensitive indicator of a well-defined three-dimensional structure, attesting to the sample's homogeneity. nih.govuzh.ch

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure characteristics of the peptide in solution. researchgate.netnih.gov The CD spectrum can confirm whether the peptide adopts a specific conformation (e.g., β-sheet, random coil) and can be used to assess its folding and stability, which are indicators of homogeneity. nih.govnih.gov

Isotopic Labeling Strategies for this compound in Biophysical Studies

For detailed biophysical investigations, particularly using high-resolution NMR spectroscopy, it is often necessary to enrich the peptide with stable isotopes. americanpeptidesociety.org Isotopic labeling overcomes the limitations of natural abundance and enables advanced NMR experiments for detailed structural and dynamic characterization. americanpeptidesociety.orgnih.gov For a chemically synthesized peptide like this compound, labeling is achieved by incorporating isotopically enriched Fmoc-amino acids at specific positions during SPPS. sigmaaldrich.com

Common labeling strategies include:

Uniform Labeling: While more common in recombinant expression, this would involve synthesizing the entire peptide using amino acids where all carbon atoms are ¹³C and/or all nitrogen atoms are ¹⁵N. This is often cost-prohibitive for long synthetic peptides. utoronto.ca

Selective Labeling: This involves labeling only one or more specific types of amino acids. For instance, during the synthesis of this compound, one could use Fmoc-Ala-¹³C₃,¹⁵N. This would place an isotopic label on every alanine (B10760859) residue, simplifying complex NMR spectra and allowing for residue-specific analysis.

Site-Specific Labeling: This is the most precise approach, where a label is incorporated at a single, specific position in the peptide chain. For example, one could choose to label only the asparagine at position 3 by using a labeled Fmoc-Asn building block only during that specific coupling cycle. This is invaluable for probing local structure and dynamics at a specific site of interest. sigmaaldrich.com

Deuterium (B1214612) Labeling: Replacing non-exchangeable protons (¹H) with deuterium (²H) can simplify ¹H NMR spectra and is a powerful technique for studying the dynamics of large proteins and peptides by reducing dipolar relaxation pathways. sigmaaldrich.com

| Isotope | Application in Biophysical Studies | Method of Incorporation (SPPS) |

| ¹⁵N | Heteronuclear NMR experiments for backbone resonance assignment and protein-peptide interaction studies. | Use of Fmoc-AA-(¹⁵N)-OH at desired positions. |

| ¹³C | Heteronuclear NMR experiments for backbone and side-chain resonance assignment; structural restraints. | Use of Fmoc-AA-(¹³Cₓ)-OH at desired positions. |

| ²H (Deuterium) | Simplifies ¹H NMR spectra; studies of dynamics and high molecular weight systems. | Use of deuterated Fmoc-amino acids. |

These labeling strategies provide powerful tools to elucidate the structure, dynamics, and interactions of this compound at an atomic level, which is essential for understanding its biological function. americanpeptidesociety.org

Structural Elucidation and Conformational Dynamics of H Asn Pro Asn Ala 6 Oh

Conformational Preferences and Secondary Structure Prediction of H(-Asn-Pro-Asn-Ala)6-OH

The conformational preferences of a peptide like this compound, which contains a repeating proline residue, are expected to be significantly influenced by the unique structural constraints of proline. Proline's cyclic side chain restricts the phi (φ) dihedral angle of the peptide backbone, often inducing turns or specific helical structures like the polyproline II (PPII) helix. The presence of asparagine and alanine (B10760859) would further modulate the local conformation through side-chain interactions and inherent helical propensities.

Theoretical predictions would likely involve computational modeling and molecular dynamics simulations to explore the potential energy landscape and identify stable conformations. These studies would predict the propensity for secondary structures such as β-turns, which are common in sequences containing Pro and Asn, or more extended PPII-like structures.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for the rapid determination of the secondary structure of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules.

Far-UV CD Analysis of this compound in Various Environments

In Aqueous Buffer: A typical experiment would involve dissolving the peptide in a standard buffer (e.g., phosphate (B84403) buffer at neutral pH). The resulting spectrum might show characteristics of a random coil, indicated by a strong negative band near 200 nm. However, the repeating Pro-Asn sequence could induce β-turns or a PPII helix, the latter of which is characterized by a strong negative band around 206 nm and a weak positive band around 228 nm.

In Structure-Promoting Solvents: To investigate the intrinsic structural propensity, the peptide's CD spectrum would be recorded in solvents like trifluoroethanol (TFE) or methanol. These solvents reduce the dielectric constant of the medium and can promote the formation of intramolecular hydrogen bonds, potentially revealing a tendency to form more ordered structures like α-helices or β-sheets.

Interactive Table: Expected CD Minima for Secondary Structures

| Secondary Structure | Typical Negative Minima (nm) | Typical Positive Maxima (nm) |

| α-Helix | ~222 and ~208 | ~193 |

| β-Sheet | ~218 | ~195 |

| Polyproline II Helix | ~206 | ~228 |

| Random Coil | ~198 | N/A |

Thermal Denaturation Studies via CD to Probe Conformational Stability

To assess the conformational stability of any folded structure, thermal denaturation studies would be performed. This involves monitoring the CD signal at a specific wavelength (e.g., a minimum characteristic of the folded state) as the temperature is increased.

A cooperative unfolding transition would be observed as a sigmoidal curve when plotting the CD signal versus temperature. The midpoint of this transition (Tm) represents the melting temperature, a measure of the structure's thermal stability. For a relatively short peptide like this compound, any observed secondary structure might exhibit low cooperativity and a broad thermal transition, suggesting a flexible conformation rather than a rigidly folded one.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Ensembles

NMR spectroscopy provides high-resolution information on the three-dimensional structure and dynamics of peptides in solution at the atomic level.

1D and 2D NMR for Backbone and Side-Chain Resonance Assignment

The first step in an NMR structural study is the assignment of the resonances in the spectrum to specific protons in the peptide.

1D ¹H NMR: The one-dimensional proton NMR spectrum would give a general overview of the peptide's fold. Dispersed chemical shifts in the amide region (typically 7.5-9.0 ppm) would suggest a well-structured peptide, while a narrow range of chemical shifts would indicate a more flexible, random coil-like state.

2D NMR: A series of two-dimensional NMR experiments would be necessary for complete resonance assignment.

TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (typically < 5 Å), regardless of whether they are in the same residue. This is crucial for determining sequential connectivity (linking one residue to the next) and tertiary structure.

¹H-¹³C and ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled samples are available, these experiments provide additional resolution and simplify the assignment process by correlating protons with their directly attached carbon or nitrogen atoms.

NOE-based Distance Restraints for Tertiary Structure Characterization

Once the resonances are assigned, the cross-peaks in the NOESY spectrum are used to generate a set of distance restraints between pairs of protons. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.

These distance restraints, along with dihedral angle restraints derived from coupling constants, would be used as input for computational structure calculation algorithms (e.g., simulated annealing or molecular dynamics) to generate a family of 3D structures consistent with the NMR data. For a peptide with a repeating sequence like this compound, this process would reveal the presence of any regular, repeating structural motifs. The proline residues would likely lead to cis-trans isomerization about the Asn-Pro peptide bond, which would be observable as distinct sets of resonances in the NMR spectra and would need to be accounted for in the structural calculations.

Real-Time NMR for Conformational Transitions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of peptides in solution from a dynamic perspective. nih.gov For a repeating peptide sequence like this compound, real-time NMR methods are particularly insightful for monitoring conformational transitions as they occur. These transitions can be triggered by changes in environmental conditions such as temperature, pH, or the introduction of a binding partner.

Techniques like Chemical Exchange Saturation Transfer (CEST) and Relaxation Dispersion (RD) are instrumental in characterizing these dynamic processes, even when they involve sparsely populated or "invisible" intermediate states. nih.gov In a typical experiment, changes in the chemical shifts of backbone amide protons (HN) and alpha-protons (Hα) are monitored over time. For this compound, the proline residues are expected to be key drivers of conformational heterogeneity due to the cis-trans isomerization of the peptide bond preceding them. Real-time NMR can distinguish between these isomers, which exchange slowly on the NMR timescale, resulting in distinct sets of peaks for each form. nih.gov

When the peptide undergoes a transition, for example from a disordered state to a more structured, self-assembled form, the measured NMR parameters represent a population-weighted average of all conformers present at any given moment, provided the interconversion is fast on the NMR timescale. mdpi.com By tracking these average parameters in real time, researchers can elucidate the kinetic and thermodynamic properties of the conformational landscape of this compound. nih.gov

| Residue Type | Typical Δδ/ΔT (ppb/K) | Interpretation |

|---|---|---|

| Asn | -5.8 | Solvent-exposed, weak internal hydrogen bonding. |

| Ala | -6.5 | Highly solvent-exposed, indicating significant flexibility. |

| Asn (H-bonded) | -2.1 | Indicates involvement in a stable intramolecular hydrogen bond, shielded from the solvent. mdpi.com |

Values more positive than -4.6 ppb/K are indicative of residues involved in stable hydrogen bonds, which are less sensitive to temperature changes. mdpi.com

High-Resolution Structural Determination of this compound Assemblies

To understand the function and properties of this compound, it is crucial to determine its three-dimensional structure at high resolution. Given its repetitive nature, this peptide has a propensity to self-assemble into larger, ordered supramolecular structures. nih.govresearchgate.net X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary methods for elucidating the atomic details of these assemblies. nih.gov

X-ray Crystallography of this compound Microcrystals

Peptide crystallography provides atomic-resolution insights into the precise arrangement of molecules in a crystalline lattice. nih.gov The process involves growing diffraction-quality crystals, collecting X-ray diffraction data, solving the phase problem, and building and refining an atomic model. nih.gov

The initial and often most challenging step in crystallography is obtaining high-quality crystals. For this compound, this requires a highly pure and soluble peptide sample. nih.gov Crystallization conditions are typically screened using high-throughput methods, exploring a wide range of parameters including pH, temperature, precipitant type and concentration (e.g., polyethylene (B3416737) glycol, salts), and peptide concentration. Vapor diffusion (hanging drop or sitting drop) is a common technique. Given the peptide's flexibility, additives that promote stability and specific conformations may be necessary. Optimization involves fine-tuning the most promising initial conditions to grow larger, single microcrystals suitable for diffraction experiments. nih.gov

Once suitable microcrystals are obtained, they are exposed to a high-intensity X-ray beam, often at a synchrotron source, to generate a diffraction pattern. creative-biostructure.com A complete dataset is acquired by rotating the crystal and collecting hundreds of diffraction images at various angles. nih.gov While the intensities of the diffracted spots are recorded on a detector, the crucial phase information is lost. nih.govcreative-biostructure.com

This "phase problem" is a central challenge in crystallography. creative-biostructure.com For a novel peptide structure like this compound, ab initio methods like direct methods might be employed if the resolution is sufficiently high (near atomic resolution). youtube.com Alternatively, anomalous diffraction techniques can be used. This would involve incorporating heavy atoms into the peptide, such as synthesizing it with p-iodophenylalanine instead of alanine, to use methods like Single-wavelength Anomalous Dispersion (SAD) for phase determination. nih.gov

With initial phases determined, an electron density map can be calculated. creative-biostructure.com The process of building an atomic model into this map is iterative. nih.gov Software such as Coot is used to manually place amino acid residues into the electron density. nih.gov This initial model is then subjected to computational refinement using programs like REFMAC5 or phenix.refine. nih.govnih.gov

Refinement involves making small adjustments to the atomic coordinates to improve the agreement between the model and the experimental diffraction data (monitored by the R-factor and R-free values). iucr.org Because crystallographic data for peptides is often of limited resolution, the process is guided by knowledge-based stereochemical restraints that ensure realistic bond lengths, angles, and geometries. iucr.orgebi.ac.uk The final refined model provides a detailed, static picture of the peptide's conformation and packing within the crystal.

| Parameter | Value |

|---|---|

| Data Collection | |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions (a, b, c) (Å) | 30.5, 45.2, 88.6 |

| Resolution (Å) | 25.0 - 1.80 (1.85 - 1.80) |

| R_merge | 0.07 (0.45) |

| I/σI | 15.2 (2.1) |

| Completeness (%) | 99.8 (99.1) |

| Redundancy | 7.1 (6.9) |

| Refinement | |

| Resolution (Å) | 25.0 - 1.80 |

| No. of reflections | 15,482 |

| R_work / R_free | 0.19 / 0.23 |

| No. of atoms (Peptide / Water) | 1152 / 121 |

| Avg. B-factor (Ų) | 28.5 |

| Ramachandran outliers (%) | 0.1 |

Values in parentheses are for the highest-resolution shell.

Cryo-Electron Microscopy (Cryo-EM) for Supramolecular Architectures

For studying large, self-assembled supramolecular structures of this compound that may not readily crystallize, cryo-electron microscopy (Cryo-EM) is an increasingly powerful alternative. acs.orgnih.gov This technique is ideal for visualizing higher-order assemblies like nanofibers or nanotubes, which are common for peptides with repeating motifs. semanticscholar.org

In a cryo-EM experiment, a solution of the peptide assembly is flash-frozen in a thin layer of vitreous (non-crystalline) ice. This process preserves the native hydrated structure. A transmission electron microscope is then used to capture tens of thousands of two-dimensional projection images of the frozen particles from different angles.

Computational software is used to classify these 2D images and reconstruct a three-dimensional electron density map of the assembly. acs.org Recent advances have made it possible to achieve near-atomic resolution (below 4 Å), allowing for the de novo building of an atomic model directly into the cryo-EM map. nih.govresearchgate.net For this compound, cryo-EM could reveal how individual peptide molecules arrange themselves within a nanofiber, detailing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the entire supramolecular architecture. semanticscholar.org For example, it could show the formation of a triple-stranded helical fiber, identifying the specific residues at the interfaces between strands. acs.orgnih.gov

| Parameter | Value |

|---|---|

| Resolution (Å) | 3.5 |

| Symmetry | Helical (C3) |

| Helical Rise (Å) | 4.8 |

| Helical Twist (°) | -35.2 |

| Number of particles | 150,000 |

| Final Map Sharpening B-factor (Ų) | -95 |

| Model Composition | 3 peptide chains per asymmetric unit |

Compound Names

| Abbreviation / Trivial Name | Systematic Name |

|---|---|

| This compound | Asparaginyl-prolyl-asparaginyl-alanyl-asparaginyl-prolyl-asparaginyl-alanyl-asparaginyl-prolyl-asparaginyl-alanyl-asparaginyl-prolyl-asparaginyl-alanyl-asparaginyl-prolyl-asparaginyl-alanyl-asparaginyl-prolyl-asparaginyl-alanine |

| Asn | Asparagine |

| Pro | Proline |

| Ala | Alanine |

Sample Preparation for Vitreous Ice Embedding

The initial and most critical step in cryo-EM is the preparation of the sample in a thin layer of vitreous (amorphous) ice. rsc.orgsptlabtech.com This process, known as vitrification, preserves the hydrated, native conformation of the peptide assemblies. nih.gov A small aliquot (typically 3-5 µL) of the purified this compound solution is applied to a cryo-EM grid, which is a small metal disc covered with a holey carbon film. acs.orgfrontiersin.org

To create an electron-transparent ice layer, excess liquid is removed by blotting with filter paper for a few seconds. nih.govresearchgate.net The grid is then rapidly plunged into a cryogen, such as liquid ethane (B1197151) or a mixture of ethane and propane, which is cooled by liquid nitrogen. nih.govacs.orgresearchgate.net This extremely fast freezing rate (>100,000 K/s) prevents the formation of ice crystals, which would damage the delicate structure of the peptide assemblies. rsc.orgnih.gov The result is a thin film of vitreous ice with the peptide assemblies randomly oriented within it. frontiersin.org Proper blotting and humidity control are crucial to avoid artifacts such as sample denaturation or aggregation at the air-water interface. frontiersin.orgnih.gov

| Parameter | Description | Typical Value/Condition |

| Sample Concentration | Concentration of this compound solution | 50 nM - 5 µM |

| Grid Type | Type of grid used for sample application | Holey carbon film on a metal grid |

| Blotting Time | Duration for which excess sample is blotted | 2 - 6 seconds |

| Cryogen | Medium used for rapid freezing | Liquid ethane or ethane/propane mixture |

| Freezing Method | Technique used for vitrification | Plunge-freezing |

Data Acquisition and Three-Dimensional Reconstruction of Assemblies

Once vitrified, the sample is transferred to a transmission electron microscope for imaging. frontiersin.org Data is collected by recording a large number of two-dimensional projection images of the peptide assemblies from different angles. americanpeptidesociety.org Modern cryo-EM data acquisition is facilitated by the use of direct electron detectors, which offer high sensitivity and rapid image capture, minimizing radiation damage to the sample. rcsb.orgjst.go.jp

The individual particle images are then computationally extracted from the micrographs. For filamentous structures like those expected from this compound assemblies, specialized processing techniques are employed. creative-biostructure.comcryosparc.com If the assemblies exhibit helical symmetry, helical reconstruction methods can be applied to generate a high-resolution three-dimensional map. rcsb.orgntu.edu.sg This process involves determining the helical symmetry parameters (rise and twist) and then averaging the information from many repeating units along the filament to enhance the signal-to-noise ratio. ntu.edu.sg The final 3D reconstruction provides a detailed density map of the peptide assembly. americanpeptidesociety.org

| Parameter | Instrument/Software | Description |

| Microscope | Transmission Electron Microscope (TEM) | e.g., Talos Glacios 200 kV FEG microscope |

| Detector | Direct Electron Detector | e.g., K2 summit direct electron detector camera |

| Data Processing Software | Cryo-EM data processing suites | Used for particle picking, 2D classification, and 3D reconstruction |

| Reconstruction Method | Helical Reconstruction | Applied for structures with helical symmetry to achieve high resolution |

Model Fitting and Atomic Resolution Mapping of this compound in Assemblies

With a high-resolution cryo-EM density map, an atomic model of the this compound peptide can be built and refined. youtube.com For maps with resolutions better than ~4 Å, it is often possible to directly trace the polypeptide backbone and identify the positions of amino acid side chains. nih.govmdpi.com Recent studies on self-assembling short peptides have achieved resolutions of 3.8 Å, enabling detailed structural elucidation. acs.orgnih.govacs.org

Advanced Spectroscopic and Microscopic Probes for Structural Dynamics

Fluorescence Resonance Energy Transfer (FRET) for Distance Constraints

Fluorescence Resonance Energy Transfer (FRET) is a spectroscopic technique used to measure distances between two fluorescent molecules (a donor and an acceptor) on the nanometer scale. mdpi.com In the context of this compound, FRET can provide valuable information about the peptide's conformation and its assembly into larger structures. biosyn.com The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "molecular ruler". mdpi.com

To perform FRET studies on this compound, specific residues within the peptide sequence can be labeled with appropriate donor and acceptor fluorophores. For instance, a tryptophan residue can act as an intrinsic donor, while an externally attached dye like dansyl can serve as an acceptor. nih.gov By measuring the FRET efficiency between these probes, it is possible to determine the average distance between the labeled points and infer conformational changes under different environmental conditions. nih.govresearchgate.net

| FRET Pair | Application for this compound | Information Gained |

| Intrinsic Trp (Donor) - Dansyl (Acceptor) | Probing intra-molecular distances and conformational flexibility. | Average end-to-end distance, changes in peptide compactness. |

| Extrinsic Donor-Acceptor Pair | Measuring inter-molecular distances within assemblies. | Insights into the packing and arrangement of peptides in the assembled state. |

Atomic Force Microscopy (AFM) for Morphological Characterization of Self-Assembled States

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the surface topography of materials at the nanoscale. uq.edu.aunottingham.ac.uknottingham.ac.uk It is particularly well-suited for characterizing the morphology of self-assembled peptide nanostructures like those formed by this compound. researchgate.netmdpi.comnih.gov AFM imaging is typically performed by scanning a sharp tip over the sample surface and measuring the forces between the tip and the sample. uq.edu.au This allows for the generation of a three-dimensional image of the surface with sub-nanometer resolution. researchgate.net

For this compound, AFM can be used to directly visualize the assembled structures, such as nanofibers or nanobelts, deposited on a substrate. nih.govresearchgate.net This provides information on their dimensions (height, width, and length), morphology (e.g., flat ribbons, cylindrical fibers), and surface features (e.g., helical twist). nottingham.ac.uknih.govbiorxiv.org AFM can be performed in both air and liquid, allowing for the study of the self-assembly process in near-native conditions. uq.edu.aumdpi.com

| Measurement | Information Obtained | Relevance to this compound |

| Topographical Imaging | Morphology, dimensions, and surface features of assemblies. | Characterization of the shape and size of self-assembled nanostructures. |

| Height Profiles | Cross-sectional dimensions of individual assemblies. | Determination of fibril or nanofiber height and width. |

| In-situ Imaging | Real-time observation of the self-assembly process. | Understanding the kinetics and mechanism of assembly. |

Fourier Transform Infrared (FTIR) Spectroscopy for Secondary Structure Content

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and versatile technique for determining the secondary structure of proteins and peptides. nih.govshimadzu.comthermofisher.commedium.com The method is based on the absorption of infrared radiation by the vibrational modes of the peptide backbone. medium.comlew.ro The amide I band, which arises primarily from the C=O stretching vibration of the peptide bond, is particularly sensitive to the secondary structure. nih.govshimadzu.comleibniz-fli.de

The position of the amide I band in the FTIR spectrum is indicative of the type of secondary structure present. medium.comrsc.org For example, α-helices typically show an amide I band around 1650-1660 cm⁻¹, while β-sheets exhibit a major band in the range of 1620-1640 cm⁻¹. rsc.orgresearchgate.net By deconvoluting the amide I band into its constituent components, the relative proportions of different secondary structures (α-helix, β-sheet, β-turn, and random coil) in this compound can be quantified. shimadzu.comrsc.org This information is crucial for understanding how the peptide folds and assembles into larger structures.

| Secondary Structure | Typical Amide I Wavenumber (cm⁻¹) |

| α-Helix | 1650 - 1660 |

| β-Sheet | 1620 - 1640 and 1670 - 1690 (for antiparallel) |

| β-Turn | 1660 - 1670 |

| Random Coil | 1640 - 1650 |

Molecular Interaction and Recognition Mechanisms of H Asn Pro Asn Ala 6 Oh

Biophysical Characterization of Binding Events with Model Biological Components (e.g., Proteins, Lipids, Nucleic Acids)

Structural Basis of H(-Asn-Pro-Asn-Ala)6-OH Recognition by Target Molecules (e.g., co-crystallization studies)

No co-crystallization studies or specific structural data for the full this compound peptide complexed with a target molecule were found. However, structural insights have been gained from a related, much shorter peptide. A crystal structure of the peptide Ac-Ala-Asn-Pro-Asn-Ala-NH2, which represents a core part of the repeating motif, has been determined. nih.gov This study revealed that the NPNA motif adopts a type-I beta-turn structure. nih.gov This conformation is stabilized by two key hydrogen bonds: one between the carbonyl oxygen of the second residue (Asn2) and the amide hydrogen of the fifth residue (Ala5), and another between the side-chain delta-oxygen of Asn2 and the amide hydrogen of the fourth residue (Asn4). nih.gov This inherent structural propensity for a beta-turn in the core motif likely influences the conformation of the longer this compound peptide and its recognition by other molecules, such as antibodies. nih.govresearchgate.net

Table 1: Crystallographic Data for the Related Ac-Ala-Asn-Pro-Asn-Ala-NH2 Peptide

| Parameter | Value |

|---|---|

| Peptide Sequence | Ac-Ala-Asn-Pro-Asn-Ala-NH2 |

| Structural Motif | Type-I beta-turn |

| Stabilizing H-Bond 1 | CO(Asn2) --- HN(Ala5) |

| Stabilizing H-Bond 2 | Oδ(Asn2) --- HN(Asn4) |

Data derived from the crystal structure of a representative NPNA-repeat motif. nih.gov

Mechanistic Insights into Peptide-mediated Molecular Recognition

Specific mechanistic insights into the molecular recognition mediated by this compound are not available. The broader context for the recognition of the (Asn-Pro-Asn-Ala)n repeat comes from immunological studies of the P. falciparum circumsporozoite protein. nih.govpnas.org This repeat region is the primary target of the human antibody response against the sporozoite stage of the malaria parasite. nih.gov

The recognition is largely driven by the specific three-dimensional shape of the repeating epitope. The propensity of the NPNA sequence to form a beta-turn creates a regular, repeating structure that can be recognized by the antigen-binding sites of antibodies. nih.govru.nl While it is known that antibodies are the primary molecules that recognize this peptide sequence, the specific biophysical and mechanistic details of this interaction for the this compound variant have not been documented in dedicated studies. The humoral response in protected individuals appears to be restricted, suggesting that a specific conformational epitope presented by the repeats is key for potent recognition. nih.gov

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | (NPNA)6 |

| Ac-Ala-Asn-Pro-Asn-Ala-NH2 | |

| Asparagine | Asn, N |

| Proline | Pro, P |

Self Assembly, Supramolecular Architectures, and Materials Science Implications of H Asn Pro Asn Ala 6 Oh

Nucleation and Growth Mechanisms of H(-Asn-Pro-Asn-Ala)6-OH Assembly

Research into similar self-assembling peptides suggests that this nucleation can be influenced by a mechanism known as liquid-liquid phase separation (LLPS). researchgate.net In this model, peptide molecules first form solute-rich liquid droplets that act as precursors to nucleation. researchgate.net Within these droplets, the localized high concentration of peptides facilitates the structural rearrangements necessary for the formation of thermodynamically stable nuclei. researchgate.net

Following nucleation, the growth phase proceeds via the sequential addition of monomers to the ends of the growing assemblies. This elongation process is typically more rapid than nucleation and leads to the formation of one-dimensional (1D) supramolecular structures. The kinetics of this growth can be modeled to understand the interplay of enthalpic and entropic forces, which include hydrogen bonding, hydrophobic interactions, and van der Waals forces, that drive the assembly. researchgate.netmanchester.ac.uk The specific sequence of this compound, with its alternating hydrophilic (Asn) and hydrophobic/structural (Ala, Pro) residues, is critical in directing these interactions.

Morphology and Hierarchical Organization of Assembled Structures

The self-assembly of this compound leads to a hierarchical organization of structures across multiple length scales. nih.govnih.gov At the molecular level, peptide backbones arrange into secondary structures, which then associate non-covalently to form larger assemblies. nih.gov These initial structures serve as the fundamental building blocks for even more complex, higher-order architectures. nih.govnih.gov This multi-level organization is a hallmark of biological systems and a key goal in the bottom-up fabrication of novel materials. nih.govepa.gov

Formation of Nanofibers, Nanotubes, and Vesicles

The primary 1D nanostructures formed by many self-assembling peptides are nanofibers. These are elongated structures resulting from the directional stacking of peptide monomers, often stabilized by intermolecular hydrogen bonds forming structures like β-sheets. nih.govnih.gov The resulting nanofibers can further associate to form larger fibers or ribbons. mdpi.com

Under specific conditions, these linear nanofibers can organize into more complex morphologies. Nanotubes can be formed through the rolling or twisting of 2D peptide sheets or the association of individual nanofibers. nih.gov Vesicles, which are spherical, hollow structures, may also form, typically from amphiphilic peptides that can create a bilayer membrane enclosing an aqueous core. The balance between hydrophobic and hydrophilic interactions within the this compound sequence would be a determining factor in the preferential formation of these distinct morphologies. manchester.ac.uk

Influence of Environmental Stimuli (pH, ionic strength, temperature) on Self-Assembly

The self-assembly process of this compound is highly sensitive to external environmental conditions, which can be used to control the resulting supramolecular structures. manchester.ac.uknih.gov

pH: Changes in pH can alter the protonation state of amino acid side chains and the terminal groups of the peptide. The asparagine (Asn) residues in the this compound sequence contain amide groups that can be hydrolyzed, particularly at non-neutral pH, affecting the charge and hydrogen bonding capacity of the peptide. nih.gov Altering the net charge of the peptide can modulate electrostatic repulsion between molecules, thereby influencing their ability to assemble. manchester.ac.ukresearchgate.net For many peptides, self-assembly is triggered within a specific pH range where repulsive forces are minimized, allowing attractive forces to dominate. researchgate.netnih.gov

Ionic Strength: The concentration of ions in the solution affects the electrostatic interactions between peptide molecules. The addition of salt can screen electrostatic charges, reducing repulsion and promoting assembly. researchgate.netnih.gov This effect is crucial for inducing gelation in many peptide systems, as it allows for the formation of a dense network of fibers. researchgate.netnih.gov The type and concentration of ions can influence the final morphology and mechanical properties of the assembled structures. nih.gov

Temperature: Temperature influences multiple factors in the self-assembly process, including hydrophobic interactions, hydrogen bonding, and molecular motion. researchgate.netnih.gov For many peptides, hydrophobic interactions become stronger at higher temperatures, which can promote aggregation. manchester.ac.uk Conversely, increased thermal energy can also disrupt the delicate hydrogen bonds that stabilize secondary structures, potentially leading to disassembly at very high temperatures. manchester.ac.uknih.gov Some peptide systems exhibit a critical temperature for folding and assembly, allowing for thermal control over the process. nih.govnih.gov

| Environmental Stimulus | Effect on Self-Assembly of Peptides |

| pH | Alters the protonation state and net charge of peptide molecules, affecting electrostatic repulsion and hydrogen bonding. manchester.ac.uknih.govresearchgate.net |

| Ionic Strength | Screens electrostatic charges, reducing intermolecular repulsion and often promoting the aggregation and assembly of peptide fibers. researchgate.netnih.gov |

| Temperature | Modulates the strength of hydrophobic interactions and hydrogen bonds, potentially triggering or reversing the assembly process. manchester.ac.ukresearchgate.netnih.gov |

Design Principles for Modulating Self-Assembly Pathways

The rational design of peptide sequences is a powerful tool for controlling self-assembly pathways and the resulting material properties. manchester.ac.uk For this compound, the repeating tetrapeptide unit (-Asn-Pro-Asn-Ala-) is the core design element.

Key design principles applicable to such peptides include:

Balancing Hydrophobicity and Hydrophilicity: The ratio and distribution of hydrophobic (Ala, Pro) and hydrophilic (Asn) residues are critical. This balance dictates the peptide's amphiphilicity, which is a primary driver for assembly in aqueous environments and influences the morphology of the final structures. manchester.ac.uknih.gov

Incorporating Structural Motifs: The proline (Pro) residue introduces a kink in the peptide backbone, which can influence the formation of specific secondary structures and control the curvature of the resulting assemblies.

Sequence Symmetry and Repetition: The repeating nature of the (-Asn-Pro-Asn-Ala-) sequence promotes regular, ordered structures by ensuring consistent intermolecular interactions along the growing assembly. nih.gov

By systematically varying these parameters, it is possible to fine-tune the intermolecular forces and direct the peptide to assemble into desired architectures, such as fibers, sheets, or more complex three-dimensional networks. manchester.ac.ukmdpi.com

Research into this compound as a Building Block for Advanced Materials

The ability of peptides like this compound to self-assemble into well-defined nanostructures makes them attractive building blocks for the bottom-up fabrication of advanced functional materials. nih.govnih.gov These peptide-based materials offer advantages such as biocompatibility and biodegradability, stemming from their natural amino acid constituents. mdpi.com The hierarchical assembly process allows for the creation of materials with complex, organized structures that can mimic biological tissues. nih.govnih.govepa.gov Applications are envisioned in fields such as tissue engineering, drug delivery, and biosensing, where precise control over material structure and function is paramount. manchester.ac.ukmdpi.com

Investigation of Peptide Hydrogel Formation and Network Characteristics

A primary application of self-assembling peptides is the formation of hydrogels. mdpi.comnih.gov Hydrogels are three-dimensional (3D) networks of polymer chains that can absorb and retain large amounts of water. mdpi.com In the case of this compound, a hydrogel would be formed when the self-assembled nanofibers entangle and cross-link through non-covalent interactions, creating a porous network that traps water molecules. nih.govmdpi.com

The characteristics of the resulting hydrogel network are directly related to the properties of the constituent nanofibers and the density of their interactions. Key network characteristics that are investigated include:

Mechanical Properties: The stiffness and elasticity of the hydrogel are critical for many applications. These are often quantified by rheology, which measures the storage modulus (G') and loss modulus (G''). A higher storage modulus indicates a more solid-like, elastic gel. nih.govnih.gov

Porosity and Mesh Size: The space between the fibers in the network determines the hydrogel's porosity, which affects its ability to support cell growth and control the diffusion of molecules. nih.gov

Gelation Kinetics: The speed at which the hydrogel forms can be controlled by factors like peptide concentration, temperature, and pH. mdpi.comnih.gov This is particularly important for applications requiring in-situ gelation.

Shear-Thinning and Self-Healing: Because the network is held together by reversible non-covalent bonds, many peptide hydrogels exhibit shear-thinning behavior (becoming less viscous under stress) and can self-heal after the stress is removed. nih.govfrontiersin.org

The table below summarizes key rheological parameters used to characterize peptide hydrogels.

| Parameter | Description | Significance |

| Storage Modulus (G') | A measure of the elastic response of the material; represents the energy stored per oscillation cycle. | Indicates the stiffness and solid-like character of the hydrogel. A higher G' signifies a stronger gel. nih.govnih.gov |

| Loss Modulus (G'') | A measure of the viscous response of the material; represents the energy dissipated as heat per cycle. | Indicates the liquid-like character of the hydrogel. For a true gel, G' is significantly larger than G''. nih.govnih.gov |

| Complex Viscosity (η)* | The overall resistance to flow under oscillatory shear. | Characterizes the viscoelastic nature of the material. |

| Gelation Point | The point during the sol-gel transition where G' equals G''. | Defines the transition from a liquid-like solution to a solid-like gel. |

Research into the hydrogelation of this compound would involve systematically studying these properties to assess its potential as a biomaterial for specific applications.

Research on this compound in Biomimetic Scaffolds for Cell Culture Remains Undocumented in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, there is currently no publicly available research detailing the use of the specific chemical compound this compound in the fabrication of biomimetic scaffolds for in vitro cell culture studies.

The peptide sequence (Asn-Pro-Asn-Ala), often abbreviated as NPNA, is a well-documented immunodominant repeat epitope of the circumsporozoite (CS) protein from the malaria parasite Plasmodium falciparum. Consequently, synthetic peptides incorporating this repeating unit, such as this compound, have been a significant focus of immunological research for the development of malaria vaccines. The primary application of this peptide has been to elicit an antibody response against the sporozoite stage of the parasite to prevent infection.

However, the query to generate an article focused on the "" and its specific "Role in Fabricating Biomimetic Scaffolds for in vitro Cell Culture Studies" did not yield any relevant findings. The existing body of scientific literature on this compound is predominantly centered on its immunological properties and its role as an antigen.

The investigation into the self-assembling properties of peptides and their application in creating hydrogels and scaffolds for tissue engineering is a burgeoning field. These biomaterials often rely on specific peptide sequences that promote the formation of organized nanostructures, such as β-sheets, which can then entrap water to form a gel-like matrix. This matrix can mimic the extracellular environment, providing a suitable substrate for cell adhesion, proliferation, and differentiation in a three-dimensional setting. While numerous other peptide sequences have been explored for these purposes, this compound does not appear to be among them based on available data.

Therefore, it is not possible to provide an article with the requested structure and content, including data tables and detailed research findings on its use in biomimetic scaffolds, as no such research appears to have been published. The scientific community has, to date, concentrated its efforts on the immunological applications of this particular peptide sequence.

Biophysical and Biochemical Investigations of H Asn Pro Asn Ala 6 Oh Excluding Clinical Efficacy

In Vitro Studies of H(-Asn-Pro-n-Ala)6-OH Interactions with Cellular Components

Initial biophysical investigations into the peptide H(-Asn-Pro-Asn-Ala)6-OH have focused on its interactions with cellular components, particularly bacterial cell membranes. Studies using techniques such as transmission electron microscopy, confocal laser scanning microscopy, and flow cytometry have demonstrated that this peptide can disrupt the integrity of the bacterial cell membrane, leading to increased permeability. nih.gov This mechanism is a common mode of action for many antimicrobial peptides (AMPs), which often target the lipid bilayer of microbial membranes. nih.govmdpi.com The interaction is thought to be driven by the peptide's physicochemical properties, such as its positive charge and hydrophobicity, which facilitate its initial binding to and subsequent insertion into the negatively charged bacterial membrane. nih.gov

Further in vitro binding assays have shown that this compound can also interact with intracellular components, specifically bacterial DNA and RNA. nih.gov This suggests that the peptide may have multiple modes of action, not only disrupting the cell membrane but also interfering with essential intracellular processes like protein synthesis and DNA replication. nih.gov

Mechanistic Studies of Any Observed Biological Activities

Mechanistic studies have further elucidated the biological activities of this compound, focusing on its antimicrobial properties. The primary mechanism appears to be the disruption of cell membrane integrity. nih.gov This is a hallmark of many antimicrobial peptides, which can act through various models such as the "carpet model" or the "toroid pore model" to permeabilize the membrane. nih.gov

In addition to membrane disruption, this peptide has been shown to strongly inhibit the activity of intracellular enzymes, such as β-galactosidase in S. aureus. nih.gov This inhibition of a key metabolic enzyme points to a secondary mechanism of action that complements its membrane-disruptive effects. The ability to bind to nucleic acids (DNA and RNA) in vitro further supports a multi-target mechanism, where the peptide can interfere with the synthesis of proteins, DNA, and RNA. nih.govnih.gov

The table below summarizes the observed biological activities and their proposed mechanisms.

| Biological Activity | Proposed Mechanism(s) | Supporting Evidence |

| Antimicrobial | Disruption of cell membrane integrity | Transmission electron microscopy, Confocal laser scanning microscopy, Flow cytometry nih.gov |

| Inhibition of intracellular enzymatic activity | β-galactosidase activity assays nih.gov | |

| Binding to bacterial DNA and RNA | In vitro binding assays nih.gov |

Ex Vivo Assessment of this compound in Model Systems

Ex vivo assessments have been conducted to understand the peptide's stability and activity in more complex biological environments. When tested in fetal bovine serum, this compound was found to retain most of its biological activity, indicating good serum stability. nih.gov This is a crucial characteristic for any potential therapeutic agent, as it suggests the peptide can resist degradation by proteases present in the serum.

In terms of its effects on mammalian cells, cytotoxicity assays using RAW264.7 cells (a murine macrophage cell line) showed negligible toxicity at concentrations effective against bacteria. nih.gov Hemolysis assays also revealed very low hemolytic activity, suggesting that the peptide is selective for bacterial membranes over mammalian erythrocyte membranes. nih.gov These findings are critical for establishing a favorable selectivity profile, a key attribute for antimicrobial peptides.

Investigation of this compound as a Molecular Tool for Probing Biological Processes

Given its specific interactions with bacterial components, this compound holds potential as a molecular tool for studying biological processes. Its ability to selectively permeabilize bacterial membranes could be harnessed to investigate the roles of specific intracellular components in bacterial physiology and pathogenesis. For example, it could be used to deliver molecules that are normally membrane-impermeable into bacterial cells to study their effects.

Furthermore, its property of binding to bacterial DNA and RNA could be exploited in developing probes to study nucleic acid localization and dynamics within bacterial cells. The peptide's multi-target nature—acting on the membrane, enzymes, and nucleic acids—makes it an interesting candidate for dissecting the complex and interconnected processes that govern bacterial survival. nih.govnih.gov The development of fluorescently labeled or otherwise modified versions of this peptide could provide powerful tools for imaging and probing these fundamental biological systems.

Computational Modeling and Simulation Studies of H Asn Pro Asn Ala 6 Oh

Ab Initio and Homology Modeling of H(-Asn-Pro-Asn-Ala)6-OH Conformations

Predicting the three-dimensional structure of peptides like this compound is a foundational step in understanding their function. Ab initio methods aim to predict peptide structures from the amino acid sequence alone, based on the principles of quantum mechanics. These "from the beginning" calculations are computationally intensive but can provide valuable information on local conformational preferences. For instance, studies on model dipeptides and tripeptides can elucidate the intrinsic tendencies of sequences containing Asn and Pro residues, revealing preferred backbone torsion angles (phi and psi) and the influence of side-chain interactions.

Given the repetitive nature of this compound, a common and effective strategy is a hybrid or homology-based approach. This involves constructing a model of the longer peptide by assembling experimentally determined structures of the smaller repeating unit. For the CSP repeat region, structural data from methods like Nuclear Magnetic Resonance (NMR) and X-ray crystallography of shorter (NPNA)n fragments serve as the building blocks. The crystal structure of fragments like Ac-ANPNA-NH₂ and the NMR structure of (NPNA)₃ reveal a propensity for turn-like structures. By aligning and repeatedly extending these experimentally-derived units, a structural model for the full (NPNA)₆ sequence can be generated. This approach ensures that the local conformational preferences observed experimentally are preserved within the model of the larger peptide.

Table 1: Comparison of Modeling Approaches for this compound

| Modeling Method | Principle | Application to this compound | Key Insights |

|---|---|---|---|

| Ab Initio | Structure prediction from amino acid sequence based on first principles of physics. | Calculation of preferred conformations for short Asn-Pro-Asn-Ala fragments. | Provides understanding of intrinsic folding preferences and local energy minima. |

| Homology/Hybrid Modeling | Building a model of a target sequence based on the known structure of a related template. | Assembling the hexameric structure from experimentally solved structures of (NPNA)₃ oligomers. | Generates a full-length model that incorporates experimentally validated local structures, suggesting a flexible, rod-like conformation. |

Molecular Dynamics (MD) Simulations of this compound Structure and Self-Assembly

While static models provide a structural snapshot, peptides in solution are dynamic entities. Molecular Dynamics (MD) simulations are powerful computational techniques that model the motion of atoms and molecules over time, providing a detailed view of peptide flexibility, conformational changes, and interactions with the solvent.

MD simulations have been crucial in demonstrating that the central repeat region of CSP, including the this compound sequence, is highly flexible and largely disordered in aqueous solution. When simulated, the peptide does not adopt a single, stable 3D structure but rather exists as a dynamic ensemble of rapidly interconverting conformers. These simulations, which can be run for microseconds or longer, allow for the characterization of this conformational landscape. The results typically show that while the peptide is flexible, it has a preference for extended or rod-like shapes, consistent with biophysical data from atomic force microscopy. This inherent flexibility is a key feature of its biological role, allowing it to adopt different conformations upon binding to various antibodies.

MD simulations are also instrumental in studying the self-assembly of peptides into larger, ordered structures. While this compound is disordered in isolation, it can form highly ordered structures when interacting with specific antibodies. Simulations can be used to explore the initial stages of this recognition and assembly process. By placing multiple peptide molecules in a simulation box, researchers can observe how they interact with each other and with target molecules. Coarse-grained MD simulations, which simplify atomic representations to study longer timescale events, are particularly useful for observing the initial formation of peptide aggregates. Subsequent all-atom simulations can then refine these models to provide detailed energetic calculations, revealing the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the assembled state.

Docking Studies for Predicting Molecular Interactions with this compound

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule to another. For this compound, the most significant interactions are with antibodies. Docking studies are essential for understanding the structural basis of immune recognition and for designing peptide-based vaccines.

In a typical docking protocol, the structure of the antibody's binding site (the receptor) is held rigid or allowed limited flexibility, while the peptide (the ligand) is sampled in many different conformations and orientations within the binding site. A scoring function then estimates the binding energy for each pose, and the top-scoring poses are analyzed to identify the most likely binding mode. Given the flexibility of this compound, ensemble docking is often employed, where a collection of peptide conformations generated from MD simulations is docked to the receptor. This approach accounts for the peptide's intrinsic flexibility and increases the chances of finding the correct binding conformation. These studies can reveal the critical amino acid residues on both the peptide and the antibody that are responsible for the interaction, guiding the design of immunogens with enhanced binding properties.

Machine Learning and Deep Learning Approaches for Peptide Structure and Interaction Prediction

For peptides like this compound, DL tools such as AlphaFold and ESMFold, initially designed for larger proteins, have been adapted for peptide-protein docking and structure prediction. These models can predict the bound conformation of the peptide when interacting with an antibody, often with higher accuracy than traditional docking methods.

Furthermore, ML is being used for the de novo design of new proteins and peptides. A notable example is the development of a machine-learning-driven pipeline named MESODID (Multi-Epitope Scaffold-Oriented Design and IDentification). This pipeline was specifically created to design novel immunogen scaffolds that can present multiple copies of the CSP repeat epitope in a precise, structurally stabilized conformation. By using DL-based design tools like RFdiffusion and ProteinMPNN, researchers can generate scaffolds that mimic the structure of the NPNA repeats as they appear when bound to highly potent antibodies. This approach aims to create vaccine candidates that can more effectively elicit a protective immune response, demonstrating the power of integrating ML into computational peptide studies.

Table 2: Key Computational Tools and Their Applications

| Tool/Approach | Type | Application for this compound |

|---|---|---|

| GROMACS/AMBER | MD Simulation Software | Simulating conformational flexibility and solvent interactions. |

| AutoDock/HADDOCK | Docking Software | Predicting the binding mode of the peptide to antibody receptors. |

| AlphaFold/ESMFold | Deep Learning Model | Predicting the three-dimensional structure of peptide-antibody complexes. |

| MESODID | Machine Learning Pipeline | De novo design of immunogens presenting multiple NPNA repeats. |

Future Research Directions and Translational Potential Pre Clinical, Fundamental of H Asn Pro Asn Ala 6 Oh

Development of H(-Asn-Pro-Asn-Ala)6-OH as a Biosensing Recognition Element

No published studies were identified that describe the development or use of this compound as a recognition element in biosensors for general analyte detection. Research on peptide-based biosensors is an active field, but this specific sequence has not been documented for this purpose.

Integration into Sensor Platforms for Analyte Detection

There is no available data on the integration of this compound into specific sensor platforms such as electrochemical, optical, or piezoelectric systems for the detection of analytes.

Exploration of this compound in Next-Generation Biomaterial Design

While synthetic peptides are widely explored for biomaterial applications, there is no evidence of this compound being used in the design of next-generation biomaterials.

Tunable Scaffolds for Regenerative Medicine Research

No research could be found on the fabrication or investigation of this compound to create tunable scaffolds for tissue engineering or regenerative medicine research.

Controlled Release Systems for in vitro or ex vivo Compound Delivery Studies

There are no documented studies where this compound has been incorporated into or used as a primary component of a controlled release system for the delivery of therapeutic compounds in either in vitro or ex vivo models.

This compound as a Model System for Understanding Repetitive Protein Domain Folding and Dysfunction

The peptide sequence (Asn-Pro-Asn-Ala) is related to the repeating epitope of the Plasmodium falciparum circumsporozoite protein, and its conformation upon antibody binding has been studied. However, there is no indication in the literature that this compound is used as a general model system to understand the fundamental principles of repetitive protein domain folding, misfolding, or dysfunction associated with diseases outside of its immunological context.

Methodological Advancements Driven by Research on this compound

Research into peptides such as this compound, which is based on the immunodominant repeating epitope of the Plasmodium falciparum circumsporozoite protein (CSP), has spurred significant methodological advancements in vaccinology. The unique challenges posed by developing an effective vaccine against a complex parasite like malaria have necessitated innovations in peptide synthesis, immunogen design, and the assessment of immune responses.

The repetitive nature of the (Asn-Pro-Asn-Ala)n sequence, while a key target for the immune system, presents challenges in terms of inducing a robust and long-lasting protective response. This has driven the development of advanced chemical synthesis and conjugation techniques to create well-defined, multimeric peptide constructs. These methods aim to present the epitope in a conformation that closely mimics its native structure on the parasite, thereby enhancing the quality of the antibody response. researchgate.netdtic.mil Furthermore, to overcome the typically low immunogenicity of small synthetic peptides, various carrier proteins and adjuvanting strategies have been explored and optimized. acs.orgnih.gov The development of nanoparticle-based delivery systems, such as self-assembling peptides and virus-like particles, represents a significant step forward in enhancing the stability and antigen presentation of such peptides. bohrium.com

In the realm of immunology, the study of peptides derived from CSP has advanced our understanding of what constitutes a protective immune response. Methodologies to dissect the humoral and cellular immune responses to these peptides have become more sophisticated. High-throughput peptide microarrays are now being used to finely map B-cell epitopes and identify those that correlate with protection against malaria. mesamalaria.org Additionally, advanced in vitro assays have been developed to assess the functional activity of antibodies elicited by these peptide-based vaccines, such as their ability to block sporozoite invasion of hepatocytes. nih.gov

Computational and bioinformatic tools have also seen significant progress, partly driven by the need to rationally design more effective peptide immunogens. nih.govunesp.br These computational methods are used to predict T-cell and B-cell epitopes, model the three-dimensional structure of peptide-antibody interactions, and design modifications to the peptide sequence to improve its immunogenicity and stability. nih.govmdpi.comresearchgate.net This in silico approach accelerates the vaccine development pipeline by allowing for the pre-selection of the most promising candidates for synthesis and preclinical testing. researchgate.netyoutube.comfrontiersin.org

Table 1: Methodological Advancements Influenced by (NPNA)n Peptide Research

| Category | Advancement | Impact on this compound Research |

|---|---|---|

| Peptide Synthesis & Conjugation | Solid-phase synthesis of long and complex peptides. | Enables the production of high-purity this compound and similar constructs. |

| Site-specific conjugation to carrier proteins. | Allows for controlled orientation and presentation of the peptide to the immune system. | |

| Immunogen Design & Delivery | Use of nanoparticle and virus-like particle platforms. | Enhances the immunogenicity and stability of the peptide, leading to stronger immune responses. |

| Development of novel adjuvants. frontiersin.org | Boosts the magnitude and quality of the immune response to the peptide. | |

| Immunological Assessment | High-density peptide microarrays for epitope mapping. mesamalaria.org | Facilitates the identification of the most critical epitopes within the (NPNA)n repeat for a protective antibody response. |

| In vitro functional assays (e.g., sporozoite inhibition). nih.gov | Provides a direct measure of the vaccine-induced antibodies' ability to neutralize the parasite. | |

| Computational & Bioinformatic Tools | In silico prediction of B-cell and T-cell epitopes. unesp.brnih.gov | Guides the design of more effective peptide immunogens by identifying key recognition sites for the immune system. |

| Molecular modeling of peptide-antibody interactions. | Offers insights into the structural basis of antibody recognition and helps in the rational design of improved peptide mimetics. |

Integration of Multi-Omics Data with Structural and Biophysical Studies

The comprehensive evaluation of vaccine candidates like this compound is increasingly benefiting from the integration of multi-omics data with traditional structural and biophysical studies. This systems biology approach provides a more holistic understanding of the immune response to vaccination and can help identify molecular signatures that correlate with protective immunity. nih.gov

Genomic and transcriptomic analyses of host responses to (NPNA)n-based vaccines can reveal the genetic factors and gene expression profiles associated with strong or weak immune responses. mdpi.com For instance, transcriptomic profiling of peripheral blood mononuclear cells after vaccination can identify the activation of specific signaling pathways, such as those involved in B-cell activation and antibody production. This information is invaluable for understanding the mechanisms of action of different adjuvants and vaccine formulations.

Proteomics plays a crucial role in identifying the full spectrum of antibodies produced in response to vaccination, a concept known as the "antibody repertoire." nih.govcambridge.org High-resolution mass spectrometry can be used to characterize the diversity and specificity of the antibodies elicited by this compound. Furthermore, proteomics can be employed to identify host proteins that interact with the vaccine components, potentially influencing the immune response.